2-Hexylcyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexylcyclopent-2-en-1-ol is an organic compound with the molecular formula C11H20O. It is a cyclopentene derivative with a hexyl group attached to the second carbon and a hydroxyl group on the first carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylcyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with hexylmagnesium bromide in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of thionyl chloride in anhydrous ethanol has been reported as an efficient method for synthesizing derivatives of cyclopent-2-en-1-one, which can then be further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexylcyclopent-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Major Products: The major products formed from these reactions include hexyl-substituted cyclopentanones, cyclopentanes, and various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
2-Hexylcyclopent-2-en-1-ol has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Hexylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the cyclopentene ring allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
2-Hexylcyclopentan-1-ol: Similar in structure but lacks the double bond in the cyclopentene ring.
2-Hexylcyclopent-2-en-1-one: Contains a carbonyl group instead of a hydroxyl group.
2-Hexylcyclopent-2-en-1-amine: Contains an amino group instead of a hydroxyl group.
Uniqueness: 2-Hexylcyclopent-2-en-1-ol is unique due to its specific combination of a hexyl group and a hydroxyl group on a cyclopentene ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
56239-91-9 |
---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-hexylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8,11-12H,2-7,9H2,1H3 |
InChI-Schlüssel |
VESRTLCRBMYPCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.